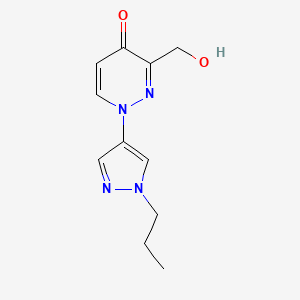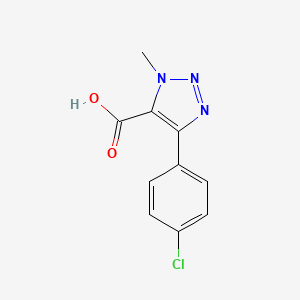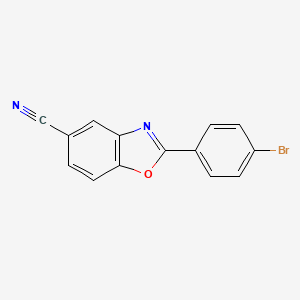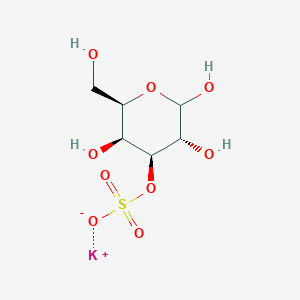
3-(Hydroxymethyl)-1-(1-propylpyrazol-4-yl)pyridazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Hydroxymethyl)-1-(1-propylpyrazol-4-yl)pyridazin-4-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-1-(1-propylpyrazol-4-yl)pyridazin-4-one typically involves multi-step organic reactions. A common route might include:
Formation of the pyrazole ring: Starting with a suitable precursor, such as 1-propylhydrazine and an appropriate diketone, to form the pyrazole ring.
Attachment of the pyridazinone moiety: Reacting the pyrazole derivative with a suitable pyridazine precursor under controlled conditions.
Introduction of the hydroxymethyl group: This step might involve the use of formaldehyde or other hydroxymethylating agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.
Reduction: The compound can be reduced to modify the pyridazinone ring or other functional groups.
Substitution: Various substitution reactions can occur on the pyrazole or pyridazinone rings, depending on the reagents used.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups onto the rings.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-(Hydroxymethyl)-1-(1-propylpyrazol-4-yl)pyridazin-4-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Hydroxymethyl)-1-(1-methylpyrazol-4-yl)pyridazin-4-one
- 3-(Hydroxymethyl)-1-(1-ethylpyrazol-4-yl)pyridazin-4-one
Uniqueness
The uniqueness of 3-(Hydroxymethyl)-1-(1-propylpyrazol-4-yl)pyridazin-4-one lies in its specific substituents, which can influence its biological activity and chemical reactivity. Comparing it with similar compounds can highlight differences in potency, selectivity, and other properties.
Propiedades
Fórmula molecular |
C11H14N4O2 |
|---|---|
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
3-(hydroxymethyl)-1-(1-propylpyrazol-4-yl)pyridazin-4-one |
InChI |
InChI=1S/C11H14N4O2/c1-2-4-14-7-9(6-12-14)15-5-3-11(17)10(8-16)13-15/h3,5-7,16H,2,4,8H2,1H3 |
Clave InChI |
FKEIQAXRGDSJGG-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C=C(C=N1)N2C=CC(=O)C(=N2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl [2-(bromomethyl)-5-(methyloxy)phenyl]acetate](/img/structure/B13867985.png)



![Tert-butyl-[3-(2,6-dichloroquinazolin-4-yl)phenoxy]-dimethylsilane](/img/structure/B13868014.png)
![N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]-N-ethylacetamide](/img/structure/B13868019.png)

![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-fluorobenzoate](/img/structure/B13868024.png)




